3,4-Difluorophenyl ethyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfanyl-1,2-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNNODOKIFBGTSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Difluorophenyl Ethyl Sulfide
Direct Synthesis Strategies for 3,4-Difluorophenyl Ethyl Sulfide (B99878)
Direct synthesis focuses on the formation of the crucial carbon-sulfur (C-S) bond between the 3,4-difluorophenyl ring and the ethylthio group. These methods include nucleophilic aromatic substitution, various coupling reactions, and metal-catalyzed bond formation.
Nucleophilic Aromatic Substitution (SNAr) Routes Involving 3,4-Difluorinated Aromatics and Sulfur Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a primary pathway for synthesizing aryl sulfides. This reaction involves the attack of a nucleophile on an aromatic ring that is substituted with a good leaving group and activated by electron-withdrawing groups. In the case of 3,4-difluorinated aromatics, the fluorine atoms themselves act as activating groups, making the aromatic ring susceptible to nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex.
The synthesis of 3,4-Difluorophenyl ethyl sulfide via an SNAr route typically involves reacting a 3,4-difluorinated aromatic compound, such as 1-chloro-2,5-difluorobenzene or 1-bromo-3,4-difluorobenzene, with an ethyl sulfur nucleophile like sodium ethanethiolate. The strong electron-withdrawing nature of the fluorine atoms facilitates the displacement of a halide or another suitable leaving group by the thiolate anion.
Table 1: Illustrative SNAr Reaction Parameters
| Aryl Electrophile | Sulfur Nucleophile | Solvent | General Conditions |
|---|---|---|---|
| 1-Halogeno-3,4-difluorobenzene | Sodium Ethanethiolate | DMF, DMSO, NMP | Elevated temperatures |
Note: This table represents typical conditions for SNAr reactions. Specific parameters may vary based on the exact substrates and desired outcomes.
Coupling Reactions Utilizing Ethyl Thiols or their Precursors with Difluorinated Aryl Halides
Cross-coupling reactions provide a versatile method for forming C-S bonds. These reactions typically involve a metal catalyst, but the term can also encompass non-catalyzed variants under specific conditions. When reacting ethyl thiols or their corresponding thiolates with difluorinated aryl halides, the goal is to facilitate the formation of the aryl sulfide bond. These reactions broaden the scope beyond the strict requirements of SNAr, sometimes allowing for the use of less activated aryl halides. The choice of base, solvent, and temperature are critical parameters that influence the reaction's efficiency and yield.
Metal-Catalyzed C-S Bond Formation Methodologies
Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl sulfides, offering high efficiency and broad functional group tolerance. Palladium and copper are the most common catalysts for these transformations.
Palladium-Catalyzed Synthesis: Palladium-catalyzed reactions, often referred to as Buchwald-Hartwig amination analogues for sulfur, couple aryl halides or triflates with thiols. These reactions typically employ a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., Xantphos, CyPF-tBu). The catalytic cycle generally involves oxidative addition of the aryl halide to the Pd(0) complex, followed by reaction with the thiolate, and concluding with reductive elimination to yield the this compound and regenerate the catalyst.
Copper-Catalyzed Synthesis: Copper-catalyzed C-S coupling, a modern variation of the Ullmann condensation, is a cost-effective alternative to palladium. These reactions often use a simple copper(I) salt, such as CuI, as the catalyst. The reaction can be performed with or without a ligand, although the addition of ligands like ethylene glycol can be beneficial. Mechanistic studies suggest that some photoinduced copper-catalyzed reactions may proceed through a single-electron transfer (SET) pathway involving radical intermediates.
Table 2: Common Catalytic Systems for C-S Bond Formation
| Catalyst System | Aryl Electrophile | Sulfur Source | Typical Conditions |
|---|---|---|---|
| Palladium(0)/Phosphine Ligand | 3,4-Difluorophenyl bromide/iodide/triflate | Ethanethiol (B150549) + Base | Anhydrous solvent, inert atmosphere |
Note: This table provides examples of common catalytic systems. The choice of ligand, base, and solvent is crucial for reaction optimization.
Synthesis of Key Precursors to this compound
The successful synthesis of the target compound is contingent upon the availability and purity of its starting materials. This section details the preparation of the key electrophilic and nucleophilic precursors.
Preparation of 3,4-Difluorophenyl Electrophiles (e.g., Halides, Triflates)
The 3,4-difluorophenyl group is introduced into the final molecule from an electrophilic precursor, most commonly an aryl halide or an aryl triflate.
Aryl Halides: 3,4-Difluorohalobenzenes can be prepared through various standard aromatic substitution reactions. For instance, 1,2-difluorobenzene (B135520) can undergo electrophilic halogenation. Alternatively, diazotization of 3,4-difluoroaniline followed by a Sandmeyer-type reaction can introduce bromine or chlorine. Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride is another route to produce a precursor that can be further modified.
Aryl Triflates: Aryl triflates are excellent electrophiles for cross-coupling reactions and are typically synthesized from the corresponding phenols. 3,4-Difluorophenol can be reacted with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) or triflyl chloride (TfCl) in the presence of a non-nucleophilic base like pyridine or an inorganic base under aqueous conditions. The synthesis of 3,4-difluorophenol itself can be achieved from precursors such as 3,4-difluoroaniline or 3,4-difluorophenylboronic acid.
Generation of Ethyl Sulfur Nucleophiles (e.g., Thiols, Thiolates)
The ethylthio moiety is supplied by a sulfur nucleophile, which can be ethanethiol itself or its more reactive conjugate base, the ethanethiolate anion.
Ethanethiol: Commercially, ethanethiol is prepared by reacting ethylene with hydrogen sulfide or by the reaction of ethanol with hydrogen sulfide gas over an acidic catalyst like alumina.
Ethanethiolates: Thiolate salts are significantly more nucleophilic than their corresponding thiols and are often preferred for C-S bond formation. They are readily generated by deprotonating ethanethiol with a suitable base.
Sodium Ethanethiolate (CH₃CH₂SNa): This salt can be prepared by treating ethanethiol with a strong base such as sodium hydride (NaH) or metallic sodium. The reaction with NaH produces hydrogen gas as a byproduct.
Potassium Ethanethiolate (CH₃CH₂SK): Similarly, potassium ethanethiolate can be synthesized by reacting ethanethiol with a strong potassium base, such as potassium hydroxide (B78521) (KOH).
Table 3: Methods for Generating Ethyl Sulfur Nucleophiles
| Nucleophile | Precursor | Reagent | Byproduct |
|---|---|---|---|
| Sodium Ethanethiolate | Ethanethiol | Sodium Hydride (NaH) | Hydrogen (H₂) |
| Sodium Ethanethiolate | Ethanethiol | Sodium Metal (Na) | Hydrogen (H₂) |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-Bromo-3,4-difluorobenzene |
| 1-Chloro-2,5-difluorobenzene |
| 1-Halogeno-3,4-difluorobenzene |
| 1-Iodo-3,4-difluorobenzene |
| 1-Nitro-3,4-difluorobenzene |
| 1,2-Difluorobenzene |
| 3,4-Difluoroaniline |
| 3,4-Difluorohalobenzene |
| 3,4-Difluorophenol |
| 3,4-Difluorophenyl bromide |
| 3,4-Difluorophenyl iodide |
| 3,4-Difluorophenyl triflate |
| 3,4-Difluorophenylboronic acid |
| Chloroacetyl chloride |
| CyPF-tBu |
| Diethyl disulfide |
| Dimethyl sulfoxide (B87167) (DMSO) |
| N,N-Dimethylformamide (DMF) |
| N-Methyl-2-pyrrolidone (NMP) |
| Ethanethiol |
| Ethylene |
| Ethylene glycol |
| Hydrogen sulfide |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) |
| Potassium Ethanethiolate |
| Potassium hydroxide |
| Pyridine |
| Sodium Ethanethiolate |
| Sodium hydride |
| Trifluoromethanesulfonic anhydride (Tf₂O) |
| Triflyl chloride (TfCl) |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
The optimization of reaction conditions is a critical aspect of synthesizing this compound, ensuring high yields and selectivity while minimizing by-product formation. Key parameters that are typically investigated include the choice of solvent, the catalytic system, temperature, pressure, and the stoichiometry of the reactants.
Investigation of Solvent Effects and Reaction Media
The solvent plays a crucial role in the synthesis of aryl sulfides, influencing reactant solubility, reaction rates, and even the reaction pathway. The selection of an appropriate solvent is a key step in optimizing the synthesis of this compound. Research into the synthesis of related aryl sulfides has explored a variety of reaction media, from traditional organic solvents to more environmentally friendly options.
For instance, in copper-catalyzed C-S bond formation reactions, solvents like ethanol have been used as an environment-friendly medium organic-chemistry.org. Water has also been employed as a solvent for certain microwave-promoted syntheses of aryl sulfides, offering a green alternative to volatile organic compounds organic-chemistry.orgjddhs.commdpi.com. The choice of solvent can significantly impact the efficiency of the reaction. For example, in the silver(I)-promoted oxidative coupling of phenylpropanoids, acetonitrile was found to provide the best balance between conversion and selectivity and is considered "greener" than other solvents like dichloromethane and benzene scielo.br.
The investigation into solvent effects often involves screening a range of solvents to determine the optimal medium for a specific catalytic system. The polarity, boiling point, and coordinating ability of the solvent can all affect the outcome of the reaction.
Table 1: Effect of Different Solvents on Aryl Sulfide Synthesis
| Solvent/Reaction Medium | Catalytic System Example | Key Observations | Reference |
|---|---|---|---|
| Ethanol | CuSO₄ / 1,10-phenanthroline | Environment-friendly solvent for the conversion of thiols and arylboronic acids. | organic-chemistry.org |
| Water | Copper(II) oxide / 1,10-phenanthroline | Used in microwave-promoted C-S bond formation with short reaction times. | organic-chemistry.org |
| Acetonitrile | Silver(I) oxide | Provided the best balance between conversion and selectivity in oxidative coupling. | scielo.br |
| Toluene | Ni(OAc)₂ / Ligand | A common solvent for nickel-catalyzed aryl exchange reactions. | chemrxiv.org |
| Polyethylene Glycol (PEG-400) | CuO nanoparticles | A reusable and green solvent that can be used for several cycles. | organic-chemistry.org |
Evaluation of Catalytic Systems and Ligand Design
The development of efficient catalytic systems is central to the synthesis of aryl sulfides like this compound. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods, with palladium, copper, and nickel being the most commonly used metals. nih.gov The performance of these metal catalysts is highly dependent on the choice of ligands.
Palladium-based Catalysts: Palladium-phosphine systems have been extensively studied for C-S coupling. The development of bidentate phosphine ligands such as Josiphos and DiPPF, as well as bulky monodentate biaryl phosphines like tBuBrettPhos, have been significant milestones. nih.gov These ligands are designed to protect the metal center and prevent catalyst deactivation, which can be caused by the strong coordination of thiols to the metal. nih.gov For example, the CyPF-t-Bu ligand has been used in a general palladium-catalyzed reaction for coupling aryl halides with thiols, demonstrating high turnover numbers. organic-chemistry.org
Copper-based Catalysts: Copper-catalyzed reactions often provide a more economical alternative to palladium. Various copper sources, including CuI, CuSO₄, Cu₂O, and CuO nanoparticles, have been successfully employed. organic-chemistry.orgnih.gov Ligands such as 1,10-phenanthroline and ethylene glycol are often used to stabilize the copper catalyst and enhance its activity. organic-chemistry.orgnih.gov In some cases, ligand-free copper-catalyzed systems have also been developed, simplifying the reaction setup. organic-chemistry.org
Nickel-based Catalysts: Nickel catalysts have emerged as powerful tools for C-S cross-coupling reactions, capable of coupling aryl triflates and halides with thiols. organic-chemistry.org Nickel N-heterocyclic carbene (NHC) complexes have shown high catalytic activity. organic-chemistry.org Recent research has also explored nickel-catalyzed aryl exchange reactions, where a Ni/dcypt catalyst can cleave and form aryl–S bonds, allowing for the synthesis of aryl sulfides from other aryl sulfides and aryl electrophiles without the use of odorous thiols. chemrxiv.org
Table 2: Comparison of Catalytic Systems for Aryl Sulfide Synthesis
| Catalyst | Ligand Example | Substrate Examples | Key Features | Reference |
|---|---|---|---|---|
| Palladium Acetate | DiPPF, tBuBrettPhos | Aryl halides, thiols | High efficiency and functional group tolerance. | nih.govnih.gov |
| Copper(I) Iodide | 1,10-phenanthroline, Ethylene Glycol | Aryl iodides, thiols | Economical, good functional group tolerance. | organic-chemistry.orgnih.gov |
| Nickel(II) Acetate | dcypt | 2-Pyridyl sulfides, aromatic esters | Enables aryl exchange, avoiding the use of thiols. | chemrxiv.org |
Control of Temperature, Pressure, and Stoichiometry
Careful control of reaction parameters such as temperature, pressure, and stoichiometry is essential for maximizing the yield and selectivity of this compound synthesis.
Temperature: The reaction temperature can have a profound effect on reaction rates and selectivity. For many cross-coupling reactions, elevated temperatures are required to achieve a reasonable reaction rate. For instance, nickel-catalyzed aryl exchange reactions have been optimized at 150 °C. chemrxiv.org However, excessively high temperatures can lead to the formation of undesired by-products. The optimal temperature is therefore a balance between achieving a high conversion rate and maintaining high selectivity. In some reported syntheses of diaryl sulfides, increasing the temperature from 100 °C to 120 °C resulted in a significantly higher yield. researchgate.net
Pressure: While many C-S coupling reactions are conducted at atmospheric pressure, in some cases, particularly when dealing with volatile reactants or gaseous reagents, the reaction may be carried out under elevated pressure in a sealed vessel. This is less common for the synthesis of simple aryl sulfides but can be a factor in specific industrial processes.
Stoichiometry: The molar ratio of reactants, catalyst, and base can significantly influence the outcome of the reaction. For example, in the silver(I)-promoted oxidative coupling to form dihydrobenzofuran neolignans, it was found that larger amounts of the oxidant (Ag₂O) increased the conversion of the starting material but decreased the selectivity of the reaction, indicating the occurrence of side reactions. scielo.br The catalyst loading is also a critical parameter to optimize, aiming for the lowest possible amount of catalyst that still provides an efficient reaction to minimize costs and residual metal in the product.
The optimization of these conditions is often performed systematically, for instance, by varying one parameter at a time while keeping others constant, to identify the optimal reaction environment for the synthesis of this compound.
Exploration of Sustainable and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in the chemical and pharmaceutical industries. jddhs.commdpi.comresearchgate.net The synthesis of this compound is no exception, with research focusing on green chemistry principles to reduce waste, minimize energy consumption, and use less hazardous materials.
Key green chemistry approaches applicable to aryl sulfide synthesis include:
Use of Greener Solvents: This involves replacing traditional volatile organic solvents with more benign alternatives such as water, ethanol, or polyethylene glycol (PEG), which is reusable. organic-chemistry.orgnanomaterchem.com Solvent-free reaction conditions, for example using mechanochemical grinding, represent an even greener approach by eliminating the solvent altogether. organic-chemistry.orgmdpi.com
Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. mdpi.com This can be achieved through the development of highly selective catalytic reactions that avoid the formation of by-products.
Use of Safer Reagents: An important green consideration is the replacement of hazardous reagents with safer alternatives. For example, using elemental sulfur (S₈) or potassium sulfide (K₂S) as the sulfur source can be advantageous as they are low-cost, odorless, and have low toxicity compared to many thiols. researchgate.netnanomaterchem.commdpi.com Similarly, nickel-catalyzed aryl exchange reactions that use 2-pyridyl sulfides as a sulfur donor avoid the use of odorous and toxic thiols. chemrxiv.org
Energy Efficiency: The adoption of energy-efficient techniques, such as microwave-assisted synthesis, can significantly reduce reaction times from hours to minutes, thereby lowering energy consumption. jddhs.com Reactions that can be performed at room temperature also contribute to a more sustainable process by reducing the energy required for heating. organic-chemistry.org
By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Reactivity and Reaction Mechanisms of 3,4 Difluorophenyl Ethyl Sulfide
Oxidation Reactions of the Sulfide (B99878) Moiety
The oxidation of the sulfide group in 3,4-Difluorophenyl ethyl sulfide is a key transformation, yielding either the corresponding sulfoxide (B87167) or sulfone. The outcome of the reaction is dependent on the choice of oxidizing agent and the reaction conditions employed. Careful control of these parameters allows for the selective formation of the desired oxidation product. acsgcipr.org
Selective Oxidation to 3,4-Difluorophenyl Ethyl Sulfoxide
The partial oxidation of this compound to its corresponding sulfoxide, 3,4-Difluorophenyl ethyl sulfoxide, requires mild and selective oxidizing agents. This transformation is a critical step in the synthesis of various chiral and non-chiral sulfur-containing compounds.
The synthesis of enantiomerically enriched sulfoxides is a significant area of research, as these chiral molecules are valuable intermediates in asymmetric synthesis. researchgate.net The stereoselective oxidation of prochiral sulfides, such as this compound, represents a direct approach to obtaining optically active sulfoxides. nih.gov
Several strategies have been developed to achieve chiral induction in the oxidation of sulfides. These methods often employ chiral catalysts or reagents to control the stereochemical outcome of the reaction. metu.edu.tr For instance, metal-based catalytic systems, such as those involving titanium, vanadium, and iron complexes with chiral ligands, have been successfully utilized for the asymmetric oxidation of sulfides. researchgate.netorganic-chemistry.org The choice of the metal, the chiral ligand, and the oxidant are all crucial factors in determining the enantioselectivity of the reaction. researchgate.net For sulfides bearing fluorinated substituents, cumene (B47948) hydroperoxide (CHP) has been found to be a more effective oxidant than tert-butyl hydroperoxide (TBHP) in some titanium-catalyzed systems, leading to improved yields and enantioselectivity. nih.gov
Non-metal-catalyzed methods, including the use of chiral N-chloramines, have also been explored for the stereoselective oxidation of sulfides to sulfoxides. metu.edu.tr Additionally, biocatalytic approaches using enzymes like Baeyer-Villiger monooxygenases offer a green and highly selective alternative for producing single-enantiomer sulfoxides. acsgcipr.org
The following table summarizes various catalytic systems used for the asymmetric oxidation of sulfides, which are applicable to this compound.
| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) | Reference |
| Titanium/Diethyl Tartrate (DET) | Cumene Hydroperoxide (CHP) | High | metu.edu.tr |
| Vanadium-salan complexes | Hydrogen Peroxide (H₂O₂) | High | organic-chemistry.org |
| Chiral Fe(salan) complexes | Hydrogen Peroxide (H₂O₂) | High | organic-chemistry.org |
| Chiral N-chloramines | - | Moderate to High | metu.edu.tr |
| Baeyer-Villiger monooxygenases | - | High | acsgcipr.org |
The mechanism of sulfide oxidation to a sulfoxide is dependent on the specific oxidant and catalyst used. For instance, with permanganate (B83412) oxidation, computational studies suggest a 1,3-dipolar cycloaddition mechanism. uregina.ca In this pathway, the permanganate ion adds across the sulfur atom to form a cyclic intermediate, which then decomposes to the sulfoxide. uregina.ca
In the case of iron-catalyzed oxidations using periodic acid (H₅IO₆), a proposed mechanism involves the formation of a hypervalent Fe(V)=O species. organic-chemistry.org This highly reactive intermediate then transfers an oxygen atom to the sulfide, resulting in the formation of the sulfoxide and regenerating the catalyst. organic-chemistry.org
For oxidations involving hydroperoxides catalyzed by titanium complexes, the mechanism is thought to involve the formation of a titanium-peroxo species. The sulfide then coordinates to the titanium center, and an oxygen atom is transferred from the peroxide to the sulfur atom. The stereoselectivity in these systems is believed to arise from the specific geometry of the diastereomeric transition states formed between the chiral catalyst, the sulfide, and the oxidant. nih.gov
Exhaustive Oxidation to 3,4-Difluorophenyl Ethyl Sulfone
The complete oxidation of the sulfide moiety in this compound leads to the formation of 3,4-Difluorophenyl ethyl sulfone. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions compared to the selective oxidation to the sulfoxide. youtube.com
A variety of methods are available for the exhaustive oxidation of sulfides to sulfones. Common oxidizing agents for this purpose include hydrogen peroxide, often in the presence of a catalyst, and Oxone (potassium peroxymonosulfate). orgsyn.orgorganic-chemistry.org
The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) in ethyl acetate (B1210297) provides a metal-free and environmentally friendly method for the oxidation of sulfides directly to sulfones, often without the observation of the intermediate sulfoxide. researchgate.net Niobium carbide has been shown to be an effective catalyst for the oxidation of sulfides to sulfones using 30% hydrogen peroxide, while the corresponding tantalum carbide catalyst selectively yields the sulfoxide. organic-chemistry.orgorganic-chemistry.org
The choice of solvent can also influence the outcome of the oxidation. For example, in some systems, ethyl acetate has been found to be a suitable solvent for the selective oxidation to the sulfone. researchgate.net
The following table presents a selection of reagents and catalysts for the oxidation of sulfides to sulfones.
| Oxidizing Agent | Catalyst/Additive | Solvent | Reference |
| Oxone | - | Methanol/Water | orgsyn.org |
| Hydrogen Peroxide (30%) | Niobium Carbide | - | organic-chemistry.orgorganic-chemistry.org |
| Urea-Hydrogen Peroxide | Phthalic Anhydride | Ethyl Acetate | researchgate.net |
| Selectfluor | Water | - | organic-chemistry.org |
The oxidation of sulfides is a thermodynamically favorable process. The oxidation of a sulfide to a sulfoxide is the first step, and further oxidation to the sulfone is also energetically favorable. youtube.com The relative rates of these two oxidation steps determine the product distribution. To achieve selective oxidation to the sulfoxide, the rate of the first oxidation must be significantly faster than the rate of the second. Conversely, to obtain the sulfone, conditions are chosen to drive the reaction to completion. acsgcipr.org
Kinetic studies of sulfide oxidation have shown that the reaction rate can be influenced by several factors, including the nature of the oxidant, the catalyst, the solvent, and the temperature. For example, in the oxidation of 2-chloroethyl ethyl sulfide (a sulfur mustard simulant), the rate of oxidation was found to be dependent on the type of oxidant used and the polarity of the solvent. researchgate.net
Reactions Involving the Carbon-Sulfur Bond
The carbon-sulfur bond in this compound can undergo both cleavage and functionalization, reflecting the versatility of thioethers in organic synthesis.
Cleavage Reactions of the Aryl-Sulfur and Alkyl-Sulfur Bonds
More contemporary methods for C-S bond cleavage often utilize transition metal catalysis, enabling cross-coupling reactions. organic-chemistry.org These reactions can proceed via oxidative addition of the aryl-S bond to a low-valent metal center. The selectivity of cleaving the aryl-S versus the alkyl-S bond can sometimes be controlled by the choice of catalyst and reaction conditions. For instance, certain nickel-catalyzed reactions have shown selectivity for the cleavage of the C(sp²)-S bond over the C(sp³)-S bond.
It is important to note that the strength of the C-S bond can be influenced by the electronic nature of the substituents on the aromatic ring. The electron-withdrawing fluorine atoms in this compound may influence the ease of cleavage compared to non-fluorinated analogues.
Table 1: Representative Carbon-Sulfur Bond Cleavage Reactions of Aryl Sulfides
| Reaction Type | Reagents and Conditions | Expected Product from this compound |
| Reduction | Na/NH₃ (l) | 1,2-Difluorobenzene (B135520) |
| Hydrogenolysis | Raney Nickel, H₂ | 1,2-Difluorobenzene and Ethane |
| Desulfonylative Coupling | Ni(cod)₂/P(n-Bu)₃ | Biaryl or other coupled products |
Note: This table presents expected products based on the reactivity of analogous aryl sulfides, as specific experimental data for this compound is not available in the cited literature.
Functionalization Reactions at the Sulfur Center
The sulfur atom in this compound is nucleophilic and can readily react with electrophiles. masterorganicchemistry.com This reactivity allows for the formation of sulfonium (B1226848) salts and the oxidation of the sulfur center.
Oxidation:
Thioethers are easily oxidized to sulfoxides and subsequently to sulfones. youtube.comyoutube.com The oxidation can often be controlled to selectively yield the sulfoxide or the sulfone by choosing appropriate oxidizing agents and reaction conditions.
To Sulfoxide: Mild oxidizing agents such as hydrogen peroxide in acetic acid or sodium periodate (B1199274) (NaIO₄) are commonly used for the selective oxidation of sulfides to sulfoxides. youtube.com
To Sulfone: Stronger oxidizing agents like excess hydrogen peroxide, potassium permanganate (KMnO₄), or peroxy acids (e.g., m-CPBA) will typically oxidize the sulfide all the way to the sulfone. youtube.com
The electron-withdrawing fluorine atoms on the phenyl ring would be expected to decrease the nucleophilicity of the sulfur atom slightly, potentially making it less reactive towards oxidation compared to non-fluorinated aryl ethyl sulfides.
Sulfonium Salt Formation:
As a nucleophile, the sulfur atom can attack alkyl halides in an Sₙ2 reaction to form stable trialkylsulfonium salts. youtube.com For example, reaction with an alkyl halide like methyl iodide would yield an ethyl(3,4-difluorophenyl)methylsulfonium iodide salt. These sulfonium salts are themselves useful alkylating agents in subsequent reactions. youtube.com
Table 2: Functionalization Reactions at the Sulfur Center
| Reaction Type | Reagents and Conditions | Expected Product from this compound |
| Oxidation to Sulfoxide | H₂O₂ / Acetic Acid or NaIO₄ | 3,4-Difluorophenyl ethyl sulfoxide |
| Oxidation to Sulfone | Excess H₂O₂ or KMnO₄ | 3,4-Difluorophenyl ethyl sulfone |
| Sulfonium Salt Formation | CH₃I | Ethyl(3,4-difluorophenyl)methylsulfonium iodide |
Note: This table illustrates expected transformations based on general thioether reactivity. Specific experimental outcomes for this compound may vary.
Reactions of the Difluorophenyl Moiety
The difluorophenyl ring is susceptible to both electrophilic and nucleophilic aromatic substitution, with the fluorine and ethylthio substituents directing the regiochemical outcome.
Electrophilic Aromatic Substitution (EAS) Patterns on the Difluorinated Ring
In electrophilic aromatic substitution reactions, the ethylthio group (-SEt) is an ortho-, para-directing activator, while the fluorine atoms are ortho-, para-directing deactivators. The directing effects of these substituents will determine the position of incoming electrophiles. The ethylthio group, being an activating group, will have a stronger directing influence than the deactivating fluorine atoms. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the ethylthio group. Given the substitution pattern, the primary sites for electrophilic attack would be C2 and C6 (ortho to -SEt) and C5 (para to -SEt is blocked). Steric hindrance from the ethyl group might slightly disfavor substitution at the C2 position.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.
Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group onto the ring.
Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst would lead to the corresponding halogenated product.
Sulfonation: Treatment with fuming sulfuric acid would install a sulfonic acid group. wikipedia.org
Friedel-Crafts Acylation/Alkylation: These reactions, using an acyl chloride or alkyl halide with a Lewis acid catalyst, would introduce an acyl or alkyl group, respectively. However, Friedel-Crafts reactions can be sensitive to deactivating groups, and the two fluorine atoms might impede these reactions.
Nucleophilic Displacement of Fluorine Atoms (e.g., Cine-Substitution, Ipso-Substitution)
Aromatic rings bearing electron-withdrawing groups, such as fluorine, can undergo nucleophilic aromatic substitution (SₙAr). wikipedia.org In this compound, the fluorine atoms can act as leaving groups when the ring is attacked by a strong nucleophile. The presence of the sulfur-containing group, particularly if oxidized to the strongly electron-withdrawing sulfone group, would further activate the ring towards nucleophilic attack.
Ipso-Substitution: This involves the direct replacement of a fluorine atom by a nucleophile at the same position. youtube.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The positions of the fluorine atoms (C3 and C4) are meta and para to the ethylthio group. A nucleophile could potentially replace either fluorine atom, with the regioselectivity depending on the reaction conditions and the nature of the nucleophile.
Cine-Substitution: This is a less common process that involves the nucleophile attacking at a position adjacent to the leaving group, leading to a rearranged product. This often proceeds through a benzyne (B1209423) intermediate. The formation of a benzyne from a difluorobenzene derivative would require very strong basic conditions.
Table 3: Potential Nucleophilic Aromatic Substitution Reactions
| Reaction Type | Nucleophile | Potential Product(s) |
| Ipso-Substitution | Amine (e.g., R₂NH) | 3- or 4-(Dialkylamino)-fluorophenyl ethyl sulfide |
| Ipso-Substitution | Alkoxide (e.g., RO⁻) | 3- or 4-Alkoxy-fluorophenyl ethyl sulfide |
| Ipso-Substitution | Thiolate (e.g., RS⁻) | 3- or 4-(Alkylthio)-fluorophenyl ethyl sulfide |
Note: This table outlines plausible products based on the principles of nucleophilic aromatic substitution on fluorinated aromatic compounds. The actual product distribution would require experimental verification.
Reactions of the Ethyl Group
The ethyl group attached to the sulfur atom also presents opportunities for chemical modification, primarily involving the C-H bonds adjacent (α) to the sulfur.
The protons on the carbon atom alpha to the sulfur are more acidic than those in a simple alkane due to the ability of the sulfur to stabilize an adjacent negative charge. This allows for deprotonation with a strong base to form a carbanion, which can then react with various electrophiles.
Furthermore, the ethyl group can be subject to oxidation under harsh conditions, potentially leading to cleavage or the formation of more oxidized functional groups, although reactions on the sulfur and the aromatic ring are generally more facile.
Functionalization of the Alkyl Chain (e.g., α-Hydroxylation, Halogenation)
Functionalization of the ethyl chain, particularly at the α-position (the methylene (B1212753) group adjacent to the sulfur atom), is a plausible transformation, although specific examples for this compound are not extensively documented in the literature. The principles of sulfide chemistry suggest several potential pathways for such functionalization.
One general and powerful method for the α-functionalization of sulfides involves the deprotonation of the α-carbon to form a carbanion, followed by trapping with a suitable electrophile. nih.gov This process is facilitated by the ability of the sulfur atom to stabilize the adjacent negative charge. For this compound, this would involve the removal of a proton from the methylene group.
α-Lithiation and Trapping: A straightforward procedure for the α-functionalization of cyclic sulfides has been demonstrated through lithiation at the α-position, followed by trapping with a range of electrophiles. nih.gov This methodology can be extrapolated to acyclic sulfides like this compound. The reaction would proceed by treating the sulfide with a strong base, such as an organolithium reagent (e.g., n-butyllithium or s-butyllithium), typically in the presence of a chelating agent like N,N,N′,N′-tetramethylethylenediamine (TMEDA) at low temperatures. The resulting α-lithio intermediate is a potent nucleophile.
α-Hydroxylation: While not directly reported, α-hydroxylation could theoretically be achieved by trapping the α-lithio intermediate with an oxygen electrophile, such as a peroxide or a boronic ester followed by oxidation.
α-Halogenation: Similarly, reacting the α-lithio intermediate with an electrophilic halogen source (e.g., N-chlorosuccinimide, N-bromosuccinimide, or iodine) would lead to the corresponding α-halo sulfide.
It is important to note that the conditions for these reactions, such as the choice of base and temperature, would need to be carefully optimized to avoid competing reactions, such as those involving the aromatic ring.
Reactions Involving the Terminal Methyl and Methylene Protons
The protons on the methylene group adjacent to the sulfur atom are the most acidic on the alkyl chain due to the inductive electron-withdrawing effect of the sulfur and its ability to stabilize an adjacent carbanion through d-orbital participation.
As discussed in the previous section, the primary reaction involving the methylene protons is deprotonation (lithiation) to form a nucleophilic intermediate. nih.gov This intermediate is the gateway to a variety of functionalized products. The general reactivity is summarized below:
| Reagent | Product Type |
| 1. Strong Base (e.g., n-BuLi) | α-Lithio sulfide |
| 2. Aldehyde/Ketone | β-Hydroxy sulfide |
| 3. Alkyl Halide | α-Alkylated sulfide |
| 4. CO₂ | α-Carboxylic acid |
| 5. Electrophilic Halogen Source | α-Halo sulfide |
The terminal methyl protons are significantly less acidic than the methylene protons and are not typically involved in reactions under conditions used for α-functionalization. Their reactivity would generally be limited to free-radical halogenation under harsh conditions, which would likely be unselective and affect other parts of the molecule.
Mechanistic Studies of Reactions Involving this compound
Mechanistic studies specifically on this compound are scarce. However, extensive research on the oxidation of analogous aryl alkyl sulfides provides a solid framework for understanding the reaction mechanisms, intermediates, and rate-determining steps likely involved. The most studied reaction of sulfides is their oxidation to sulfoxides and subsequently to sulfones. acsgcipr.org
Characterization of Reaction Intermediates
The oxidation of a sulfide to a sulfone proceeds via a stable and isolable intermediate, the corresponding sulfoxide.
Sulfide → Sulfoxide → Sulfone
In the context of this compound, the primary intermediate in its oxidation pathway is 3,4-difluorophenyl ethyl sulfoxide . Further oxidation leads to 3,4-difluorophenyl ethyl sulfone .
The mechanism of oxidation can vary depending on the oxidant used. For many common oxidants like hydrogen peroxide or periodates, the reaction is believed to be a direct oxygen-transfer. researchgate.netnih.gov
Transition State: Computational studies on the oxidation of sulfides with periodates suggest a one-step oxygen-transfer reaction. The transition state involves a linear arrangement of the S···O···I atoms, where the sulfide acts as the electron donor (nucleophile) and the periodate is the electron acceptor (electrophile). researchgate.net
Betaine (B1666868) Intermediate: In some solvent systems, the oxidation mechanism can change. For instance, the oxidation of methyl 4-nitrophenyl sulfide with dimethyldioxirane (B1199080) in a polar aqueous acetone (B3395972) solution is proposed to proceed through a two-step reaction involving a betaine intermediate. nih.gov
In transition-metal-catalyzed oxidations, the intermediates are more complex and involve metal-oxo species. The sulfide coordinates to the metal center, which then facilitates the oxygen transfer. For example, in oxidations catalyzed by phosphomolybdate hybrids, a plausible mechanism involves the formation of a molybdenum-peroxo species that then oxidizes the sulfide. mdpi.com
Elucidation of Rate-Determining Steps and Catalytic Cycles
The rate-determining step in sulfide reactions is highly dependent on the specific transformation and catalyst system employed.
In Oxidation Reactions:
For many direct oxidation reactions, the initial oxygen transfer from the oxidant to the sulfide is the rate-determining step. Kinetic studies on the oxidation of various aryl methyl sulfides have shown that these reactions typically follow second-order kinetics, being first-order in both the sulfide and the oxidant. nih.gov
In vanadium-catalyzed asymmetric oxidation, studies have indicated that the rate-determining step is the coordination of the sulfide onto the vanadium complex. researchgate.net
For oxidations using hydrogen peroxide in acetic acid, the reaction rate is dependent on the concentration of both the sulfide and the hydrogen peroxide. nih.gov
Catalytic Cycles:
Catalytic cycles are a hallmark of metal-catalyzed reactions. While direct catalytic cycles for the functionalization of this compound are not detailed, cycles for analogous processes are well-established.
A generalized catalytic cycle for the oxidation of sulfides using a metal catalyst (M) and an oxidant (e.g., H₂O₂) can be depicted as follows:
Activation of Oxidant: The metal catalyst reacts with the oxidant (e.g., H₂O₂) to form a high-valent metal-oxo or metal-peroxo species.
Sulfide Coordination: The sulfide substrate coordinates to the activated metal center.
Oxygen Transfer: The oxygen atom is transferred from the metal complex to the sulfide, forming the sulfoxide and reducing the metal catalyst.
Product Release & Catalyst Regeneration: The sulfoxide product dissociates, and the catalyst is regenerated to re-enter the cycle.
A similar cycle can be proposed for the subsequent oxidation of the sulfoxide to the sulfone, often at a slower rate, allowing for selective synthesis of the sulfoxide under controlled conditions. acsgcipr.orgmdpi.com
Spectroscopic and Structural Characterization of 3,4 Difluorophenyl Ethyl Sulfide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 3,4-difluorophenyl ethyl sulfide (B99878), a combination of ¹H, ¹³C, and ¹⁹F NMR techniques, supplemented by two-dimensional methods, provides a complete picture of its structure.
¹H NMR Spectral Analysis: Chemical Shifts, Multiplicities, and Coupling Constants
The ¹H NMR spectrum of 3,4-difluorophenyl ethyl sulfide reveals the distinct signals corresponding to the ethyl group and the aromatic protons. The ethyl group protons exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom typically appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) present as a triplet, a result of coupling with the adjacent methylene protons.
The aromatic region of the spectrum is more complex due to the presence of fluorine atoms, which induce splitting of the proton signals. The protons on the 3,4-difluorophenyl ring show intricate multiplets resulting from both proton-proton (H-H) and proton-fluorine (H-F) coupling. The precise chemical shifts and coupling constants are crucial for assigning each proton to its specific position on the aromatic ring.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ | Data not available | t | Data not available |
| -CH₂- | Data not available | q | Data not available |
| Aromatic-H | Data not available | m | Data not available |
Note: Specific experimental values for chemical shifts and coupling constants are not publicly available in the searched resources.
¹³C NMR Spectral Analysis: Carbon Environments and Fluorine Coupling
The ¹³C NMR spectrum provides information about the different carbon environments within this compound. The spectrum will show distinct signals for the two carbons of the ethyl group and the six carbons of the difluorophenyl ring. The chemical shifts of the aromatic carbons are significantly influenced by the electron-withdrawing fluorine substituents.
A key feature of the ¹³C NMR spectrum is the presence of carbon-fluorine (C-F) coupling. The carbons directly bonded to fluorine atoms will appear as doublets, and carbons further away will exhibit smaller doublet or triplet of doublets patterns depending on their proximity to the two fluorine atoms. These coupling constants are invaluable for the definitive assignment of the aromatic carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |
| -CH₃ | ~15 | s |
| -CH₂- | ~30 | s |
| C-S | ~130 | d |
| C-F (C3) | ~150 | d |
| C-F (C4) | ~150 | d |
| Other Aromatic C | ~115-125 | d or dd |
Note: The table presents predicted values based on general principles of NMR spectroscopy. Specific experimental data is not available.
¹⁹F NMR Spectroscopy: Fluorine Atom Environments and Anisotropy
¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. In this compound, the two fluorine atoms are in different chemical environments relative to the ethyl sulfide group, which may lead to two distinct signals in the ¹⁹F NMR spectrum. However, due to the free rotation around the C-S bond, they might appear as a single, broadened signal or as two closely spaced signals. The chemical shifts of these fluorine atoms are influenced by the electronic nature of the substituent and their position on the aromatic ring. The large chemical shift dispersion in ¹⁹F NMR makes it a powerful tool for detecting subtle changes in the molecular structure.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Elucidation
Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.
COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, confirming the coupling between the -CH₂- and -CH₃ protons of the ethyl group and revealing the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons (typically over 2-3 bonds). This is particularly useful for identifying the quaternary carbons (those without attached protons), such as the carbon attached to the sulfur atom and the two carbons bonded to the fluorine atoms, by observing their correlations with nearby protons.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.
Infrared (IR) Spectroscopy: Identification of Characteristic Functional Group Frequencies
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its constituent functional groups. The presence of the aromatic ring will be indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ region. The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ range. The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2850-3000 cm⁻¹ range.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-F Stretch | 1100 - 1300 |
| C-S Stretch | 600 - 800 |
Note: This table provides expected frequency ranges for the functional groups present in the molecule. Specific experimental values are not available in the searched resources.
Raman Spectroscopy: Complementary Vibrational Mode Analysis
Raman spectroscopy serves as a critical analytical tool, providing complementary information to infrared (IR) spectroscopy for the vibrational analysis of molecules. usda.gov While IR spectroscopy measures the absorption of light corresponding to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy detects vibrations that induce a change in the molecular polarizability. usda.gov This distinction makes Raman particularly effective for observing non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
Expected Vibrational Modes for this compound:
Aromatic C-H Stretching: Typically observed in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretching: The ethyl group's symmetric and asymmetric stretches would appear in the 3000-2850 cm⁻¹ range.
C=C Aromatic Ring Stretching: Strong bands are expected between 1600 cm⁻¹ and 1400 cm⁻¹, characteristic of the phenyl ring.
C-F Stretching: The carbon-fluorine bonds would produce strong signals, typically in the 1300-1100 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond vibrations are generally weaker and appear in the 750-550 cm⁻¹ range. The specific position would be influenced by the adjacent aromatic ring and ethyl group. Studies on related sulfur compounds, such as polysulfanes, show strong S-S and H-S-S bending modes in the lower frequency regions (e.g., 487 cm⁻¹ for H₂S₃ and H₂S₄), highlighting the utility of Raman for sulfur linkage analysis. researchgate.net
The analysis of these vibrational frequencies and their intensities provides a detailed fingerprint of the molecule, confirming its structural integrity.
Mass Spectrometry (MS)
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). youtube.com This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other compounds with the same nominal mass. youtube.comnih.gov
For this compound, with a molecular formula of C₈H₈F₂S, the expected monoisotopic mass can be calculated with high precision. chemscene.com HRMS analysis would be used to compare the experimentally measured mass to the theoretical value, thereby confirming the elemental composition.
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₈F₂S |
| Nominal Mass | 174 u |
| Monoisotopic Mass (Calculated) | 174.0314 u |
| Expected [M+H]⁺ Ion | 175.0392 u |
Fragmentation Pattern Analysis for Structural Confirmation
In addition to providing the molecular weight, mass spectrometry fragments the molecule into smaller, charged pieces. The pattern of these fragments is predictable and serves as a roadmap to the compound's structure. For this compound, the fragmentation would likely proceed via characteristic pathways for aromatic sulfides. miamioh.edulibretexts.org
Common fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the sulfur atom and the ethyl group, leading to the loss of an ethyl radical (•CH₂CH₃, 29 u). This would result in a stable 3,4-difluorothiophenium cation.
Cleavage of the Aryl-Sulfur Bond: Fission of the bond between the aromatic ring and the sulfur atom can also occur.
Loss of the Thioethyl Group: Fragmentation involving the loss of the entire ethyl sulfide moiety.
The analysis of these fragments allows for the precise confirmation of the connectivity of the atoms within the molecule.
| Fragment Ion Structure | Proposed Fragmentation Pathway | m/z (Mass/Charge) |
|---|---|---|
| [C₈H₈F₂S]⁺• | Molecular Ion (M⁺•) | 174 |
| [C₆H₃F₂S]⁺ | Loss of ethyl radical (•C₂H₅) | 145 |
| [C₆H₄F₂]⁺• | Loss of thioethyl radical (•SC₂H₅) | 114 |
| [C₂H₅S]⁺ | Ethylthio cation | 61 |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of atoms within a crystalline solid, offering definitive proof of molecular structure.
Single Crystal X-ray Diffraction: Determination of Molecular Conformation and Packing
Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional structure of a molecule. springernature.com By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, it is possible to determine bond lengths, bond angles, and torsional angles with very high precision. mdpi.com
For this compound, an SCXRD analysis would reveal the exact conformation of the molecule in the solid state, including the orientation of the ethyl group relative to the difluorophenyl ring. Furthermore, it would elucidate the intermolecular interactions, such as van der Waals forces, dipole-dipole interactions, and potential C-H···F or C-H···π interactions, that govern how the molecules pack together in the crystal lattice. nih.gov While polymorphism, the existence of multiple crystal forms, can occur, SCXRD characterizes a single form. nih.gov
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Bond Lengths (Å) | e.g., C-S, C-F, C-C |
| Bond Angles (°) | e.g., C-S-C, F-C-C |
Powder X-ray Diffraction (PXRD) for Polymorphism and Phase Analysis
While SCXRD analyzes a single crystal, Powder X-ray Diffraction (PXRD) is used to analyze a bulk, polycrystalline sample. dectris.com The resulting diffractogram is a unique "fingerprint" of a specific crystalline phase. rigaku.com PXRD is the primary tool for identifying the crystalline form of a bulk material, assessing its phase purity, and screening for the presence of different polymorphs. rigaku.comresearchgate.net
A PXRD pattern for a bulk sample of this compound would be compared against a standard pattern, often simulated from single-crystal data, to confirm its identity and crystalline form. rigaku.com Any deviation or the presence of extra peaks could indicate a mixture of polymorphs or the presence of impurities. This technique is crucial for ensuring the consistency and quality of a crystalline solid material.
| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |
|---|---|---|
| 10.5 | 8.42 | 45 |
| 15.2 | 5.82 | 100 |
| 21.1 | 4.21 | 80 |
| 25.8 | 3.45 | 65 |
| 28.3 | 3.15 | 30 |
Hirshfeld Surface Analysis and Quantitative Evaluation of Intermolecular Interactions
A Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent on the availability of high-quality single-crystal X-ray diffraction data. As no such data has been published for this compound, a Hirshfeld surface analysis has not been performed. Therefore, a quantitative evaluation of the various intermolecular contacts, such as H···H, F···H, and C···H interactions, cannot be provided.
Elemental Analysis for Stoichiometric Composition Verification
Elemental analysis is a standard procedure to determine the mass percentages of the elements in a compound, which serves to verify its empirical formula. For this compound (C₈H₈F₂S), the theoretical elemental composition can be calculated based on its atomic constituents. However, without an experimental study, the experimentally determined values, which confirm the purity and stoichiometry of a synthesized sample, are unavailable.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
| Carbon (C) | 55.16 | Not Available |
| Hydrogen (H) | 4.63 | Not Available |
| Sulfur (S) | 18.41 | Not Available |
The absence of published research on the synthesis and detailed characterization of this compound means that crucial experimental data remains unknown.
Computational and Theoretical Chemistry Studies on 3,4 Difluorophenyl Ethyl Sulfide
Quantum Chemical Calculations: Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic behavior and energetic landscape of 3,4-difluorophenyl ethyl sulfide (B99878). These calculations, primarily based on Density Functional Theory (DFT) and ab initio methods, provide a quantitative description of the molecule's properties.
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying the electronic properties of medium-sized organic molecules. researchgate.netmdpi.com DFT calculations can be employed to determine the optimized geometry, electronic energies, and the distribution of molecular orbitals for 3,4-difluorophenyl ethyl sulfide.
A typical DFT study would involve optimizing the molecular geometry to find the lowest energy structure. From this optimized geometry, various ground-state properties can be calculated. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. nih.gov
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311G(d,p))
| Property | Calculated Value |
| Total Energy | -988.45 Hartree |
| HOMO Energy | -7.21 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 6.32 eV |
| Dipole Moment | 2.15 Debye |
Note: The data in this table is representative and based on typical values obtained from DFT calculations for similar aromatic sulfide molecules. Actual values would require a specific computational study.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a hierarchy of accuracy. researchgate.netfinechem-mirea.ru While computationally more demanding than DFT, these methods can provide highly accurate benchmarks for electronic structure and energetics.
For this compound, high-level ab initio calculations could be used to refine the geometry and energy obtained from DFT. Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) is often considered the "gold standard" for its high accuracy in predicting molecular energies. researchgate.netfinechem-mirea.ru These calculations are crucial for obtaining reliable data on reaction energies, activation barriers, and other thermodynamic properties.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl sulfide side chain in this compound gives rise to different spatial arrangements, or conformers, which can have distinct energies and properties. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net
The rotation around the C(aryl)-S and S-C(ethyl) bonds leads to various conformers. Computational methods can be used to construct a potential energy surface (PES) by systematically changing the dihedral angles that define the orientation of the ethyl group relative to the difluorophenyl ring. The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for rotation.
For this compound, one would expect to find conformers where the ethyl group is oriented in different positions relative to the plane of the aromatic ring. The relative energies of these conformers determine their population at a given temperature.
Table 2: Relative Energies of Stable Conformers of this compound
| Conformer | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |
| Anti | ~180° | 0.00 |
| Gauche | ~60° | 1.25 |
Note: This data is illustrative and based on conformational analyses of similar alkyl aryl sulfides. The actual values would depend on the specific computational method and basis set used.
The presence of fluorine atoms in the aromatic ring can lead to specific intramolecular interactions that influence the conformational preferences. Weak non-covalent interactions, such as C-F…S and C-H…F hydrogen bonds, can stabilize certain conformers over others. nih.gov
Prediction of Spectroscopic Properties
Computational chemistry is a valuable tool for predicting and interpreting various types of molecular spectra. By calculating the properties that govern the interaction of a molecule with electromagnetic radiation, it is possible to generate theoretical spectra that can be compared with experimental data.
Theoretical calculations can predict vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net For this compound, calculating the vibrational frequencies can help in assigning the peaks observed in an experimental IR spectrum to specific molecular motions. Similarly, time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. semanticscholar.org
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| IR Spectroscopy | C-F stretching: ~1250-1300 cm⁻¹, C-S stretching: ~680-720 cm⁻¹ |
| UV-Vis Spectroscopy | λmax: ~255 nm (π → π* transition of the aromatic ring) |
| ¹⁹F NMR Spectroscopy | Chemical shifts relative to a standard, influenced by the electronic environment |
| ¹³C NMR Spectroscopy | Chemical shifts for aromatic and aliphatic carbons |
Note: These are representative predicted values. The precise values can vary depending on the computational method and solvent effects.
Computational Prediction of NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and conformational analysis.
The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound can be performed using the Gauge-Independent Atomic Orbital (GIAO) method embedded within a DFT framework. The choice of functional and basis set is critical for accuracy. For fluorine-containing compounds, functionals like ωB97XD and B3LYP, paired with basis sets such as 6-31+G(d,p) or aug-cc-pvdz, have shown to provide reliable results with manageable computational cost. Calculations are typically performed on a geometry-optimized structure of the molecule. To improve accuracy, conformational searches are often conducted, and the final predicted shifts are presented as a Boltzmann-weighted average of the shifts for all stable conformers. Solvent effects are commonly included using implicit models like the Polarizable Continuum Model (PCM).
The accuracy of predicted ¹H chemical shifts can reach a mean absolute error (MAE) of less than 0.10 ppm with modern methods, while ¹⁹F chemical shifts can be predicted with an RMS error of around 3-5 ppm. Spin-spin coupling constants (J-couplings), which provide crucial information about molecular connectivity and dihedral angles, can also be calculated using DFT, further assisting in detailed structural assignment.
Table 1: Illustrative Example of Predicted vs. Experimental NMR Chemical Shifts for this compound
| Atom | Predicted Chemical Shift (δ, ppm) (ωB97XD/aug-cc-pvdz, PCM=CDCl₃) | Experimental Chemical Shift (δ, ppm) |
| H (Ethyl-CH₂) | 2.95 | 2.91 |
| H (Ethyl-CH₃) | 1.35 | 1.32 |
| C (Ethyl-CH₂) | 27.8 | 27.5 |
| C (Ethyl-CH₃) | 14.9 | 14.7 |
| C-S | 133.5 | 133.1 |
| F (C-3) | -138.0 | -138.5 |
| F (C-4) | -139.2 | -139.8 |
Note: Data are representative examples based on typical DFT accuracy and not from a specific published study on this molecule.
Simulation of IR and Raman Spectra for Vibrational Assignments
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the characteristic vibrational modes of a molecule. DFT calculations are highly effective for simulating these spectra, providing a basis for the assignment of experimentally observed absorption bands.
The process begins with the optimization of the molecule's ground state geometry. Subsequently, a frequency calculation is performed at the same level of theory, such as B3LYP/6-311++G(d,p), to determine the harmonic vibrational frequencies. These calculations yield a set of vibrational modes, their corresponding frequencies, and their IR and Raman intensities. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, allowing for a better match with experimental spectra. The animation of these calculated modes in visualization software allows for the precise assignment of complex spectral features, such as C-F stretching, C-S stretching, aromatic ring vibrations, and alkyl C-H modes.
Table 2: Example of Calculated Vibrational Frequencies and Assignments for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | IR Intensity | Raman Activity | Assignment |
| ν1 | 3075 | Medium | Low | Aromatic C-H Stretch |
| ν2 | 2968 | High | High | Asymmetric CH₃ Stretch |
| ν3 | 2930 | Medium | High | Asymmetric CH₂ Stretch |
| ν4 | 1595 | High | Medium | Aromatic C=C Stretch |
| ν5 | 1280 | Very High | Low | Asymmetric C-F Stretch |
| ν6 | 1185 | High | Medium | Symmetric C-F Stretch |
| ν7 | 690 | Medium | High | C-S Stretch |
Note: This table contains illustrative data. The assignments are based on characteristic group frequencies.
Prediction of UV-Vis Absorption Spectra
Time-dependent density functional theory (TD-DFT) is the most common computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. It provides information on the electronic transitions between molecular orbitals, which correspond to the absorption of light at specific wavelengths.
For this compound, TD-DFT calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d,p), can predict the primary absorption maxima (λmax). These calculations, performed on an optimized ground-state geometry and often including a solvent model (e.g., IEFPCM), yield the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the nature of the transitions (e.g., π → π* or n → π*). Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) involved in the main transitions helps to characterize them as intramolecular charge transfers. The difference in HOMO and LUMO energies is a key factor determining the absorption region.
Table 3: Representative TD-DFT Calculated UV-Vis Spectral Data for this compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |
| S₀ → S₂ | 254 | 0.08 | HOMO-1 → LUMO (π → π) |
| S₀ → S₃ | 220 | 0.21 | HOMO → LUMO+1 (π → π*) |
Note: The data presented are hypothetical, illustrating typical results from a TD-DFT calculation.
Computational Elucidation of Reaction Pathways and Mechanisms
Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, providing a detailed understanding of reaction mechanisms. For the synthesis of this compound, which could be formed via a nucleophilic substitution reaction between 3,4-difluorothiophenol (B1350639) and an ethyl halide, DFT calculations can elucidate the step-by-step mechanism.
By modeling the reactants, intermediates, transition states, and products, a complete energy profile of the reaction can be constructed. This allows for the comparison of different possible pathways and the identification of the most energetically favorable route.
Identification of Transition States and Determination of Activation Energies
A critical aspect of studying reaction mechanisms is the identification of the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS structure is a key computational task, confirmed by frequency calculations which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the energies of the reactants and the transition state are known, the activation energy (ΔG‡) can be determined. This value is crucial as it governs the reaction rate. A lower activation energy implies a faster reaction. For instance, in a reaction analogous to the Menshutkin reaction, DFT calculations can quantify the energy barrier for the formation of the C-S bond.
Table 4: Hypothetical Calculated Energies for the Synthesis of this compound
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants (3,4-difluorothiophenolate + Ethyl bromide) | 0.0 | 0.0 |
| Transition State | +18.5 | +21.0 (ΔG‡) |
| Products (this compound + Br⁻) | -15.2 | -14.5 |
Note: Values are illustrative for a hypothetical Sₙ2 reaction pathway.
Solvent Effects and Catalysis in Reaction Dynamics
The surrounding environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Computational models can account for these effects in several ways. Implicit solvent models (e.g., PCM) treat the solvent as a continuous dielectric medium, which is computationally efficient for capturing bulk electrostatic effects. For reactions involving significant charge separation in the transition state, explicit solvent models, where individual solvent molecules are included in the calculation (often in a QM/MM framework), may be necessary for higher accuracy. These models can reveal specific solute-solvent interactions, such as hydrogen bonding, that stabilize the transition state and accelerate the reaction.
Furthermore, computational methods can be used to study the role of catalysts. By modeling the interaction of a catalyst with the reactants, it is possible to determine how the catalyst alters the reaction pathway, for example, by lowering the activation energy or by stabilizing a key intermediate.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations are excellent for studying static structures and reaction energies, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, an MD simulation could be used to study its behavior in a liquid state or in solution. A force field, which is a set of parameters describing the potential energy of the system, would first be developed or chosen. The simulation would then track the positions and velocities of all atoms over a period of nanoseconds or longer.
Analysis of the MD trajectory can provide insights into:
Conformational Dynamics: How the molecule flexes and changes its shape over time.
Intermolecular Interactions: The formation and lifetime of interactions (e.g., van der Waals, dipole-dipole) with surrounding solvent or other solute molecules.
Bulk Properties: Calculation of properties like density, diffusion coefficients, and radial distribution functions (RDFs), which describe the local structure of the liquid.
Solvation Structure: How solvent molecules arrange themselves around the solute, which can be visualized and quantified.
Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability and flexibility of the molecule's structure during the simulation.
Chemical Applications of 3,4 Difluorophenyl Ethyl Sulfide and Its Derivatives
Role as a Versatile Synthetic Building Block in Organic Synthesis
Organic building blocks are essential, functionalized molecules that form the basis for creating more complex molecular structures. merckmillipore.comhilarispublisher.com They are fundamental in medicinal chemistry, organic chemistry, and material science for the modular assembly of various molecular architectures. merckmillipore.com In this context, 3,4-Difluorophenyl ethyl sulfide (B99878) and its derivatives are significant building blocks, particularly in the synthesis of organofluorine compounds. cas.cn The inclusion of fluorine atoms can dramatically alter the physical, chemical, and biological properties of molecules. cas.cn
Precursor for Reactive Sulfoxides and Sulfones
Sulfides, also known as thioethers, are organosulfur compounds with the general structure R-S-R'. wikipedia.org They can be readily oxidized to form sulfoxides (R-S(=O)-R') and subsequently to sulfones (R-S(=O)₂-R'). wikipedia.orgyoutube.com This oxidative transformation is a cornerstone of organosulfur chemistry, providing access to a diverse range of compounds with varied applications. jchemrev.comresearchgate.net
A variety of reagents and conditions have been developed for the selective oxidation of sulfides. organic-chemistry.org For instance, hydrogen peroxide in the presence of specific catalysts can yield either sulfoxides or sulfones depending on the chosen catalyst. organic-chemistry.org N-fluorobenzenesulfonimide (NFSI) has also been employed as an oxidant for the controlled synthesis of sulfoxides or sulfones from sulfides by simply adjusting the amount of NFSI used. rsc.org
The conversion of 3,4-Difluorophenyl ethyl sulfide to its corresponding sulfoxide (B87167) and sulfone provides reactive intermediates. The electron-withdrawing nature of the difluorophenyl group influences the reactivity of the sulfur center, making these derivatives valuable for further synthetic transformations. The resulting sulfoxides and sulfones are key precursors in the construction of more complex molecules, including biologically active compounds and functional materials. nih.gov
Intermediate in the Synthesis of Complex Organofluorine Molecules
The strategic introduction of fluorine into organic molecules is a major focus in modern synthetic chemistry due to the unique properties conferred by the fluorine atoms. cas.cn this compound serves as a valuable intermediate in the synthesis of complex organofluorine molecules. The difluorinated aromatic ring can be further functionalized, and the ethyl sulfide moiety can be manipulated to introduce other functional groups.
Applications in Materials Science
The unique electronic and structural properties of organosulfur and organofluorine compounds make them attractive for applications in materials science.
Incorporation into Polymer Architectures for Tailored Properties
The incorporation of specific chemical moieties into polymer backbones is a well-established strategy for tailoring the properties of the resulting materials. Arylene sulfide polymers, for instance, can have their molecular weight and other properties modified by reacting them with sulfur. google.com
The introduction of the 3,4-difluorophenyl sulfide unit into polymer chains can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties. The fluorine atoms can enhance intermolecular interactions and influence the polymer's morphology and processability. The sulfide linkage itself contributes to the flexibility and thermal stability of the polymer chain.
Development of Optoelectronic or Photovoltaic Materials Utilizing Sulfide Moieties
There is a growing interest in the use of phosphosulfide and related materials in optoelectronics and solar energy conversion. dtu.dk Metal sulfides are recognized as high-performing optoelectronic semiconductors. dtu.dk The electronic properties of organic sulfides and their derivatives suggest their potential utility in these fields as well.
The sulfide moiety in compounds like this compound can influence the electronic structure of a material, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These are critical parameters for materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the difluorophenyl group can further tune these electronic properties, potentially leading to improved device performance.
Modulating Properties of Advanced Functional Materials
The properties of advanced functional materials can be precisely modulated by the incorporation of specific molecular building blocks. The combination of the sulfide functionality and the difluorinated aromatic ring in this compound and its derivatives offers a tool for fine-tuning material properties.
For example, the introduction of such moieties can affect a material's conductivity, dielectric constant, and refractive index. These properties are crucial for applications in areas such as organic electronics, high-frequency communication systems, and optical devices. The ability to systematically vary the substitution pattern on the aromatic ring and the nature of the alkyl group attached to the sulfur atom provides a pathway to a wide range of functional materials with tailored characteristics.
As a Structural Scaffold for Chemical Exploration in Compound Librariesscispace.com
The strategic use of molecular scaffolds is a cornerstone of modern medicinal chemistry and agrochemical research, providing a framework for the systematic development of compound libraries. Aryl thioethers, in particular, are recognized as significant motifs in a wide array of functional molecules, from polymers to pharmaceuticals. nih.gov The this compound structure, with its distinct substitution pattern, presents a valuable starting point for chemical exploration. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions, making it an attractive scaffold for generating novel compounds with diverse biological activities. scispace.com
The generation of compound libraries often involves the modular assembly of building blocks onto a central scaffold. researchgate.netmdpi.com In this context, this compound can serve as a foundational unit to which various chemical appendages can be attached. The inherent reactivity of the scaffold allows for the introduction of a wide range of functional groups, leading to a library of structurally related compounds. This approach facilitates the exploration of the chemical space around the core structure, enabling the identification of molecules with optimized properties for specific applications.
Design and Synthesis of Analogs with Modified Peripheral Groups
The design and synthesis of analogs of this compound with modified peripheral groups is a key strategy for fine-tuning its biological and physical properties. The ethyl group and the aromatic ring offer multiple points for chemical modification. For instance, the ethyl group can be varied in length, branching, or replaced with other alkyl or functionalized chains. These modifications can impact the molecule's flexibility, steric profile, and interactions with biological targets.
The synthesis of such analogs can be achieved through various established organic chemistry methods. For example, nucleophilic substitution reactions on a suitable precursor can introduce different alkyl or aryl groups at the sulfur atom. The aromatic ring itself can be further functionalized through electrophilic or nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. The development of efficient synthetic routes is crucial for the generation of a diverse library of analogs for screening and structure-activity relationship (SAR) studies. mdpi.com
Table 1: Potential Modifications of this compound for Analog Synthesis
| Modification Site | Potential Modifications | Potential Impact |
| Ethyl Group | Chain length variation (methyl, propyl, etc.) | Altered lipophilicity and steric bulk |
| Introduction of functional groups (e.g., hydroxyl, amino) | Enhanced solubility and new binding interactions | |
| Replacement with cyclic or branched alkyl groups | Increased conformational rigidity | |
| Phenyl Ring | Introduction of additional substituents | Modified electronic properties and binding modes |
| Alteration of fluorine positions | Fine-tuning of pKa and metabolic stability | |
| Sulfur Atom | Oxidation to sulfoxide or sulfone | Altered polarity and hydrogen bonding capacity |
Integration into Established Privileged Scaffolds for Chemical Diversitynih.gov
"Privileged structures" are molecular frameworks that are known to bind to multiple biological targets, making them valuable starting points for drug discovery. nih.govresearchgate.net Integrating the this compound moiety into such established scaffolds can lead to the creation of novel chemical entities with enhanced biological activity and selectivity. nih.gov This strategy combines the favorable properties of the privileged scaffold with the unique features of the difluorophenyl sulfide fragment.
Examples of privileged scaffolds include benzoxazines, triazines, and dihydropyrimidinones. nih.govmdpi.comnih.gov The synthesis of hybrid molecules incorporating the this compound unit can be achieved through various coupling reactions. For example, the sulfide could be introduced as a substituent on a pre-formed privileged scaffold, or it could be an integral part of the scaffold's construction. This approach allows for the rapid generation of chemical diversity and the exploration of new areas of chemical space. mdpi.com
Development of Agrochemical Intermediatesbohrium.com
The introduction of sulfur atoms and fluorine-containing moieties is a well-established strategy in the design of modern agrochemicals, including herbicides, fungicides, and insecticides. bohrium.com More than 30% of current agrochemicals contain at least one sulfur atom. bohrium.com The 3,4-difluorophenyl group, in particular, is a common feature in a number of commercial herbicides. researchgate.net Therefore, this compound represents a promising intermediate for the synthesis of novel agrochemical candidates.
The development of agrochemicals often involves the synthesis and screening of large libraries of compounds to identify those with the desired biological activity and safety profile. researchgate.net The this compound scaffold can be systematically modified to generate a range of derivatives for testing. For example, the ethyl sulfide side chain can be elaborated to introduce different functional groups known to be important for herbicidal or fungicidal activity. The difluorinated phenyl ring can contribute to increased metabolic stability and enhanced binding to target enzymes in pests or weeds. bohrium.comresearchgate.net
Catalytic Chemistry Applications
The unique electronic and steric properties of this compound suggest its potential utility in the field of catalytic chemistry. The presence of the electron-withdrawing fluorine atoms and the sulfur atom with its lone pairs of electrons could enable this molecule or its derivatives to participate in various catalytic processes.
Potential as a Ligand Component in Metal-Catalyzed Reactions
Thioethers are known to be effective ligands for a variety of transition metals, including palladium, nickel, and copper. google.com The sulfur atom in a thioether can coordinate to the metal center, influencing the catalyst's reactivity and selectivity. The this compound molecule possesses a sulfur atom that could potentially act as a ligand in metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or C-S bond formation reactions. google.com
The electronic properties of the aryl group attached to the sulfur can have a significant impact on the ligand's performance. The electron-withdrawing fluorine atoms in this compound would modulate the electron density on the sulfur atom, which in turn could affect the strength of its coordination to a metal center. This modulation could lead to unique catalytic activity compared to non-fluorinated aryl sulfide ligands. Further research would be needed to synthesize and evaluate the performance of metal complexes bearing this ligand.
Exploration as an Organocatalyst or Precursor for Organocatalysts
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in organic synthesis. Chiral sulfides have been successfully employed as organocatalysts in various asymmetric transformations. By introducing a chiral center into the structure of this compound, for example, by modifying the ethyl group, it may be possible to develop novel chiral sulfide organocatalysts.
These potential chiral catalysts could be explored in reactions such as asymmetric sulfonium (B1226848) ylide formations or other transformations where a chiral sulfur-containing molecule can induce enantioselectivity. The difluorinated phenyl ring could play a role in tuning the catalyst's reactivity and stereoselectivity through non-covalent interactions. The synthesis and evaluation of such chiral derivatives would be a necessary step to explore this potential application.
Advanced Analytical Techniques for 3,4 Difluorophenyl Ethyl Sulfide
Chromatographic Separation Methods for Purity Assessment and Isolation
Chromatography is a fundamental technique for separating 3,4-Difluorophenyl ethyl sulfide (B99878) from starting materials, byproducts, and other impurities. The choice of method depends on the volatility of the compound and the specific requirements of the analysis.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds like 3,4-Difluorophenyl ethyl sulfide. The separation is achieved based on the compound's partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For enhanced selectivity and sensitivity, specific detectors are employed.
Flame Photometric Detector (FPD): The FPD is highly selective for sulfur- and phosphorus-containing compounds. ysi.comsrainstruments.com When sulfur compounds are combusted in a hydrogen-rich flame, they form excited sulfur species (S₂*) which emit light at characteristic wavelengths (typically 394 nm). This emission is detected by a photomultiplier tube, providing a signal that is proportional to the amount of sulfur. davidsonanalytical.co.ukresearchgate.net The pulsed flame photometric detector (PFPD) is a more recent iteration that offers improved sensitivity and selectivity. ysi.comsrainstruments.comdavidsonanalytical.co.uk
Electron Capture Detector (ECD): The ECD is extremely sensitive to electronegative compounds, particularly those containing halogens, such as the two fluorine atoms in this compound. measurlabs.com The detector contains a radioactive source (typically ⁶³Ni) that emits beta particles, creating a steady current in the detector. When an electronegative analyte passes through, it captures electrons, causing a decrease in the current which is measured as a peak. measurlabs.com This makes GC-ECD a powerful tool for trace analysis of halogenated compounds.
Table 1: Representative GC Conditions for Analysis of Aromatic Sulfur and Fluorinated Compounds
| Parameter | Typical Conditions | Rationale/Comments |
|---|---|---|
| Column | DB-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Carrier Gas | Helium or Nitrogen, 1-2 mL/min | Inert gases that serve as the mobile phase. |
| Oven Program | Initial: 60°C, hold 2 min; Ramp: 10°C/min to 250°C; Hold: 5 min | A temperature gradient is used to effectively separate compounds with different boiling points. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the sample. |
| Detector Temp. | FPD: 250°C; ECD: 300°C | Maintained at a high temperature to prevent condensation and ensure optimal detector performance. |
| Detector Gases (FPD) | Hydrogen, Air | Required for the flame in the FPD. davidsonanalytical.co.uk |
| Makeup Gas (ECD) | Nitrogen or Argon/Methane | Used to optimize the detector's response. measurlabs.com |
For less volatile derivatives or when GC is not suitable, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, is commonly used for compounds of this type.
UV and Diode Array Detection (DAD): The 3,4-difluorophenyl group in the molecule is a strong chromophore, meaning it absorbs ultraviolet (UV) light. A UV detector measures the absorbance at a specific wavelength, while a Diode Array Detector (DAD) can acquire a full UV spectrum for the analyte, aiding in peak identification and purity assessment. researchgate.netresearchgate.net The maximum absorbance wavelength (λmax) for similar difluorophenyl compounds is often in the 210-275 nm range. researchgate.net
Refractive Index (RI) Detection: An RI detector is a universal detector that measures the change in the refractive index of the mobile phase as the analyte elutes. While it can detect nearly any compound, it has significantly lower sensitivity compared to UV detection and is sensitive to changes in temperature and mobile phase composition, making it less suitable for trace analysis or gradient elution methods.
Table 2: Illustrative HPLC Conditions for Analysis of Difluorophenyl Compounds
| Parameter | Typical Conditions | Rationale/Comments |
|---|---|---|
| Column | C18 (e.g., Kromasil, Lichrosphere), 250 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column for separating moderately polar to non-polar compounds. researchgate.net |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water/Buffer (e.g., 50:50 v/v) | The ratio is optimized to achieve good separation and reasonable retention times. researchgate.netresearchgate.net |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate providing good efficiency. |
| Detection | UV at 210 nm or 260 nm | Wavelengths where difluorophenyl compounds exhibit strong absorbance. researchgate.netresearchgate.net |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. umich.eduresearchgate.netnih.gov By spotting the reaction mixture on a TLC plate (typically silica gel) at different time points and developing it in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), the consumption of reactants and the formation of the product can be visualized. umich.edu Because of its aromatic structure, the compound can be easily seen under a UV lamp. This allows for the rapid optimization of reaction conditions and determination of the reaction's endpoint. acs.org
Mass Spectrometry-Based Detection and Quantification
Mass spectrometry (MS) provides information about the mass-to-charge ratio of ionized molecules, enabling definitive identification and sensitive quantification. It is most powerful when coupled with a chromatographic separation technique.
The coupling of GC with MS combines the excellent separation capabilities of GC with the powerful identification ability of MS. As components elute from the GC column, they enter the MS ion source, where they are typically ionized by electron impact (EI). The resulting molecular ion and its characteristic fragmentation pattern serve as a chemical "fingerprint," allowing for unambiguous identification by comparison to spectral libraries.
For this compound (MW: 174.21 g/mol ), the fragmentation pattern in EI-MS would be expected to show:
A molecular ion peak (M⁺) at m/z 174.
Fragments from the loss of the ethyl group (M - 29) at m/z 145.
Alpha-cleavage of the C-S bond, potentially leading to a fragment corresponding to the 3,4-difluorophenylthio radical. scribd.com
Further fragmentation of the aromatic ring, which is characteristic of aromatic compounds. libretexts.orgchemguide.co.uk
The presence of sulfur can sometimes be indicated by a small M+2 peak due to the natural abundance of the ³⁴S isotope. whitman.edu
Table 3: Predicted Key Mass Fragments for this compound in GC-MS (EI)
| m/z (Mass-to-Charge Ratio) | Predicted Ion Structure | Fragmentation Pathway |
|---|---|---|
| 174 | [C₈H₈F₂S]⁺ | Molecular Ion (M⁺) |
| 145 | [C₆H₃F₂S]⁺ | Loss of ethyl radical (•C₂H₅) |
| 113 | [C₆H₃F₂]⁺ | Loss of ethylthio radical (•SC₂H₅) |
| 63 | [C₅H₃]⁺ | Common fragment from substituted benzene rings |
For applications requiring the highest sensitivity and selectivity, such as trace analysis in complex environmental or biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. chromatographyonline.comnih.govnih.gov This technique involves coupling an HPLC system to a mass spectrometer with two mass analyzers (e.g., a triple quadrupole).
In a typical LC-MS/MS experiment, the first mass analyzer selects the molecular ion (precursor ion) of this compound (e.g., [M+H]⁺ at m/z 175). This ion is then fragmented in a collision cell, and the second mass analyzer detects specific fragment ions (product ions). This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, enabling quantification at very low levels (parts-per-trillion or below). chromatographyonline.comnih.gov
Table 4: Potential LC-MS/MS Parameters for Trace Analysis
| Parameter | Typical Setting | Rationale/Comments |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Commonly used for a wide range of organic molecules, likely to protonate the sulfide. |
| Precursor Ion (Q1) | m/z 175 [M+H]⁺ | The protonated molecular ion. |
| Product Ion (Q3) | m/z 113 | A stable fragment resulting from the loss of the ethyl sulfide group (HS-C₂H₅). |
| Collision Energy | Optimized experimentally | The energy required to induce fragmentation; specific to the instrument and compound. |
| Dwell Time | 50-100 ms | The time spent monitoring a specific SRM transition, balanced for sensitivity and chromatographic peak shape. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic molecules like this compound. Unlike low-resolution mass spectrometry which provides nominal mass, HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass spectrometers, can measure mass-to-charge ratios (m/z) to three or four decimal places. waters.com This high mass accuracy allows for the determination of a unique elemental composition, which is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different exact masses and atomic compositions. waters.comnih.gov
The molecular formula for this compound is C₈H₈F₂S. chemscene.com Using the exact masses of the most abundant isotopes (C=12.0000, H=1.007825, F=18.998403, S=31.972071), the theoretical monoisotopic mass is calculated to be 174.0315 u. HRMS can measure this with high precision, typically achieving mass accuracy of less than 5 ppm, and often below 1 ppm. rsc.orgnih.gov This capability allows for the confident assignment of the elemental formula directly from the measured mass, significantly reducing ambiguity in structural elucidation. nih.gov
The power of HRMS is evident when comparing this compound with other potential compounds that share the same nominal mass of 174.
Table 1: Comparison of Isobaric Compounds with Nominal Mass 174
| Molecular Formula | Compound Name | Monoisotopic Exact Mass (u) | Mass Difference from C₈H₈F₂S (mDa) |
|---|---|---|---|
| C₈H₈F₂S | This compound | 174.0315 | 0.00 |
| C₉H₁₀N₂O₂ | Phenylalanine amide | 174.0742 | 42.7 |
| C₁₁H₁₈O | Vetivone | 174.1358 | 104.3 |
This interactive table demonstrates how HRMS can easily differentiate this compound from other compounds with the same nominal mass based on small differences in their exact masses.
This level of precision is particularly valuable in the analysis of complex mixtures, such as environmental samples or metabolic studies, where numerous compounds may be present simultaneously. escholarship.orgmdpi.com
Spectroscopic Quantification Methods (e.g., UV-Vis Spectrophotometry, if applicable)
UV-Vis spectrophotometry can be a viable method for the quantification of this compound, provided the compound exhibits sufficient absorbance in the ultraviolet-visible range (typically 200-800 nm). The applicability of this technique hinges on the presence of a chromophore—a part of the molecule that absorbs light—within the compound's structure. For this compound, the substituted benzene ring acts as a chromophore. Aryl sulfides are known to absorb UV radiation. nih.govresearchgate.net
Quantitative analysis using UV-Vis spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To quantify this compound, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.
While UV-Vis spectrophotometry is a rapid and cost-effective technique, its application for quantifying this compound in complex matrices like environmental samples can be challenging. Many other organic and inorganic compounds present in such samples also absorb UV light, leading to potential spectral overlap and interference. mbari.org Therefore, this method is most effective for relatively pure samples or after a thorough sample cleanup procedure to remove interfering substances.
Sample Preparation and Derivatization Strategies for Enhanced Analytical Sensitivity
Effective sample preparation is a critical prerequisite for the reliable analysis of this compound, especially at trace levels in complex matrices. The primary goals of sample preparation are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and convert it into a form suitable for the chosen analytical instrument. scispace.com
Common sample preparation techniques include:
Solid-Phase Extraction (SPE): This is a widely used technique for extracting analytes from liquid samples. scispace.com For an analyte like this compound, a reversed-phase sorbent (e.g., C18) could be used to retain the compound from an aqueous matrix, followed by elution with an organic solvent. This process cleans up the sample and concentrates the analyte.
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases (e.g., water and an organic solvent like dichloromethane or ethyl acetate). It is effective for separating the analyte from water-soluble matrix components.
Derivatization is a chemical modification of the analyte to enhance its analytical properties. libretexts.orgjfda-online.com For this compound, derivatization can improve volatility for gas chromatography (GC) analysis or increase the sensitivity of detection.
Table 2: Potential Derivatization Strategies for this compound
| Strategy | Reagent/Method | Purpose | Resulting Compound | Analytical Advantage |
|---|---|---|---|---|
| Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | Increase polarity, alter chromatographic retention | 3,4-Difluorophenyl ethyl sulfoxide (B87167) / sulfone | May improve separation from non-polar interferences in LC; creates unique mass fragments for MS detection. acs.org |
| Alkylation/Arylation | Not directly applicable to the sulfide moiety but relevant for related compounds with active hydrogens | Varies | Alkylated/Arylated derivative | Increases volatility and thermal stability for GC analysis. researchgate.net |
| Acylation | Perfluoroacyl reagents | Enhance electron capture detection | Not directly applicable to the sulfide but used for other functional groups | Significantly increases sensitivity for Electron Capture Detectors (ECD) in GC. libretexts.orggcms.cz |
Oxidizing the sulfide group to a sulfoxide or sulfone is a specific derivatization strategy for this compound. This transformation changes the polarity and fragmentation pattern in mass spectrometry, which can be leveraged for more selective and sensitive analysis.
Detection and Profiling in Environmental Samples (e.g., Air, Water, Soil)
The detection and profiling of organofluorine compounds like this compound in environmental samples are of growing interest due to the persistence of the carbon-fluorine bond. nih.gov These compounds can enter the environment through industrial discharge and other sources. Their analysis in matrices such as water, soil, and air presents significant challenges due to their typically low concentrations and the complexity of the sample matrix. mdpi.comchromatographyonline.com
Advanced analytical methods are required for reliable detection and quantification:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govpackaging-gateway.com For this compound, its volatility makes it amenable to GC analysis. Coupling GC with a mass spectrometer allows for both separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For less volatile compounds or for samples where derivatization is not desired, LC-MS/MS is the method of choice. nih.govpfasolutions.org High-performance liquid chromatography separates the analyte from the sample matrix before it enters the mass spectrometer for detection. The use of tandem mass spectrometry (MS/MS) provides very high selectivity and sensitivity, which is crucial for trace analysis in environmental samples. pfasolutions.org
The sample preparation methods described in section 7.4, such as SPE, are essential for extracting and concentrating this compound from environmental samples before instrumental analysis. For instance, analyzing groundwater for fluorinated compounds often involves pre-concentration steps to reach the low detection limits required by environmental regulations. digitellinc.com The presence of a sulfur atom also allows for element-specific detection methods in some research applications. nih.govresearchgate.net Given the widespread use of fluorinated compounds, monitoring their presence and fate in the environment is a critical analytical task. perkinelmer.comanr.fr
Table 3: Summary of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3,4-Difluorophenyl ethyl sulfoxide |
| 3,4-Difluorophenyl ethyl sulfone |
| Phenylalanine amide |
| Vetivone |
| 3-Methyl-4-nitrophenol |
| m-Chloroperoxybenzoic acid |
| Dichloromethane |
Future Research Directions and Outlook
Development of Novel and More Efficient Synthetic Pathways
The classical synthesis of aryl sulfides often involves nucleophilic aromatic substitution (SNAr) on activated aryl halides. For 3,4-Difluorophenyl ethyl sulfide (B99878), this would typically involve the reaction of 1,2-difluoro-4-halobenzene with ethanethiol (B150549) or its corresponding thiolate. While effective, these methods can require harsh conditions and may have limitations in substrate scope and functional group tolerance.
Future research should focus on adopting modern catalytic cross-coupling reactions for the synthesis of 3,4-Difluorophenyl ethyl sulfide and its analogues. Transition metal-catalyzed methods, such as those pioneered by Buchwald, Hartwig, and others, have revolutionized C–S bond formation. chemrxiv.orgmdpi.com The development of bespoke catalyst systems tailored for fluorinated substrates is a promising direction. Research could explore various combinations of metal precursors (e.g., Palladium, Copper, Nickel) and specialized ligands to achieve high efficiency and selectivity under milder conditions. chemrxiv.orgmdpi.com Thiol-free approaches, where alternative sulfur sources are used, also represent an innovative and more environmentally benign direction for future synthetic strategies. researchgate.net
Interactive Table: Comparison of Potential Catalytic Systems for Synthesis of this compound
| Catalyst System | Precursor Metal | Typical Ligands | Potential Advantages | Research Focus |
| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald or Hartwig phosphine (B1218219) ligands | High functional group tolerance, well-understood mechanisms. chemrxiv.org | Ligand optimization for electron-poor difluorinated ring systems. |
| Copper-based | CuI, Cu₂O | Phenanthroline, N,N-dimethylglycine | Lower cost, effective for Chan-Lam coupling with thiols. | Development of ligand-free or water-based protocols. mdpi.com |
| Nickel-based | NiCl₂(dppp), Ni(COD)₂ | dcypt, N-heterocyclic carbenes (NHCs) | High reactivity for less reactive aryl chlorides/fluorides. rsc.org | Overcoming catalyst deactivation and expanding substrate scope. |
| Metal-free | N/A | Diaryliodonium salts, organic bases | Avoids transition metal contamination, mild conditions. researchgate.net | Broadening the scope of suitable arylating agents and sulfur nucleophiles. |
In-Depth Mechanistic Studies for Controlled Transformations
A thorough understanding of the reaction mechanisms governing the formation and subsequent transformations of this compound is crucial for optimizing reaction conditions and achieving predictable outcomes. While general mechanisms for C–S cross-coupling are proposed (typically involving oxidative addition, ligand exchange, and reductive elimination), the specific influence of the 3,4-difluoro substitution pattern on the kinetics and thermodynamics of these steps is not well understood. mdpi.comrsc.org
Future work should employ a combination of experimental and computational techniques to elucidate these mechanisms. Kinetic studies can determine reaction orders and activation energies, while the isolation and characterization of reaction intermediates could provide direct evidence for the catalytic cycle. rsc.org Computational approaches, particularly Density Functional Theory (DFT), can be used to model transition states and reaction pathways, offering insights into the electronic effects of the fluorine substituents on the aryl ring and their role in facilitating or hindering key mechanistic steps. researchgate.net A deeper mechanistic understanding will enable rational catalyst design and the development of more controlled and selective chemical transformations.
Rational Design of Derivatives for Specific Chemical Properties
The this compound scaffold is a versatile starting point for the rational design of new molecules with tailored properties. The electronic nature of the difluorinated ring and the nucleophilicity of the sulfur atom provide multiple avenues for derivatization. Future research should focus on the systematic modification of this core structure to tune its physicochemical properties for specific applications in fields like medicinal chemistry and materials science. acs.orgrsc.org
For instance, oxidation of the sulfide group to the corresponding sulfoxide (B87167) or sulfone would drastically alter the polarity, solubility, and hydrogen bonding capacity of the molecule. Further functionalization of the aromatic ring via electrophilic or nucleophilic substitution could introduce groups that modulate lipophilicity, confer biological activity, or enable polymerization. The ethyl group could also be replaced with other alkyl or aryl substituents to probe steric and electronic effects.
Interactive Table: Hypothetical Derivatives and Their Potential Properties
| Derivative Name | Modification | Predicted Property Change | Potential Application Area |
| 3,4-Difluorophenyl ethyl sulfoxide | Oxidation of sulfide | Increased polarity and H-bond accepting ability. | Pharmaceutical intermediates, chiral auxiliaries. |
| 3,4-Difluorophenyl ethyl sulfone | Further oxidation of sulfide | High polarity, metabolic stability. | Agrochemicals, high-performance polymers. |
| 5-Nitro-3,4-difluorophenyl ethyl sulfide | Nitration of the aromatic ring | Enhanced electrophilicity of the ring. | Building block for further SNAr reactions. |
| 4-(Ethylsulfinyl) -2,3-difluorobenzoic acid | Oxidation and carboxylation | Introduction of a coordinating group. | Metal-organic framework (MOF) linkers, medicinal chemistry. |
Advanced Computational Modeling for Predictive Chemistry and Material Design
Computational chemistry offers powerful tools for accelerating the discovery and design of new molecules and materials based on the this compound core. Advanced modeling techniques can predict a wide range of properties, from molecular-level characteristics to bulk material performance, thereby guiding experimental efforts and reducing trial-and-error synthesis.
Future research should leverage quantum mechanical methods like DFT to predict electronic properties, such as HOMO/LUMO energy levels, electrostatic potential maps, and bond dissociation energies. mdpi.com This information is vital for understanding reactivity and designing derivatives with specific electronic characteristics. Molecular dynamics (MD) simulations can be employed to study the conformational behavior of these molecules and their interactions with other species, which is particularly relevant for predicting binding affinities in biological systems or the packing behavior in solid-state materials. researchgate.net Quantitative Structure-Property Relationship (QSPR) models could also be developed to correlate structural features with physical properties for a library of virtual derivatives, enabling high-throughput screening for candidates with desired characteristics. wikipedia.org
Exploration of this compound in Emerging Fields of Chemical Science
The unique combination of a difluorinated aromatic ring and a thioether linkage suggests that this compound and its derivatives could find applications in several emerging areas of chemical science. The presence of fluorine can enhance metabolic stability, lipophilicity, and binding affinity, making these compounds attractive scaffolds in drug discovery. jmchemsci.com
Future research should explore the potential of this scaffold in:
Medicinal Chemistry : As a fragment or core structure in the design of inhibitors or probes for various biological targets. Organosulfur compounds are prevalent in many approved drugs, and the difluoro substitution could offer advantages in terms of pharmacokinetics and potency. nih.gov
Agrochemicals : The development of new herbicides, fungicides, or insecticides, where fluorinated compounds have a significant market presence due to their enhanced efficacy and stability.
Materials Science : As monomers for high-performance polymers, where the C-F and C-S bonds can impart thermal stability, chemical resistance, and specific optical or electronic properties. Derivatives could also serve as building blocks for organic semiconductors or components of liquid crystal displays.
Supramolecular Chemistry : The fluorine atoms can participate in non-covalent interactions, such as halogen bonding, which could be exploited in the design of self-assembling systems and functional materials.
By pursuing these research directions, the scientific community can systematically build upon the foundational chemistry of this compound to develop new synthetic methods, uncover novel reactivity, and design next-generation molecules for a wide range of scientific and technological applications.
Q & A
Q. Basic: What are the standard synthetic routes for 3,4-difluorophenyl ethyl sulfide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or thiol-ene reactions. For example, coupling 3,4-difluorophenyl thiols with ethyl halides under inert atmospheres (e.g., nitrogen) using polar aprotic solvents like THF or DMF. Catalysts such as Cu₂O (5–10 mol%) and bases like K₂CO₃ enhance yields . Reflux conditions (80–100°C for 8–12 hours) are common, with progress monitored via TLC or GC-MS. Post-reaction purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Advanced : How can regioselectivity challenges in fluorinated aryl sulfide synthesis be addressed?
Structural Characterization
Q. Basic: Which analytical techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- Advanced : How can crystallographic data resolve ambiguities in stereochemistry?
- Single-crystal X-ray diffraction resolves spatial arrangements but requires high-purity samples. For fluorinated compounds, low-temperature crystallography minimizes thermal motion artifacts .
Data Contradictions in Literature
Q. Basic: How should researchers reconcile conflicting reports on physicochemical properties (e.g., boiling points)?
- Methodological Answer : Cross-validate using standardized conditions (e.g., 760 mmHg for boiling points). Discrepancies may arise from impurities; repeat measurements with HPLC-purified samples (>99% purity) .
- Advanced : What statistical approaches address variability in biological activity data?
Purity and Stability Analysis
Q. Basic: What methods ensure high purity, and how is stability assessed under storage conditions?
- Methodological Answer :
- Advanced : How can trace impurities from synthetic intermediates be profiled?
Biological Activity Evaluation
Q. Basic: What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme Inhibition : Fluorometric assays (e.g., acetylcholinesterase inhibition) with IC₅₀ calculations.
- Cytotoxicity : MTT assays on cell lines (e.g., HEK-293), using DMSO controls (<1% v/v) .
- Advanced : How do in vitro-to-in vivo translation challenges arise for fluorinated sulfides?
Degradation Mechanisms
Q. Basic: What are the primary degradation pathways under ambient conditions?
- Methodological Answer :
- Advanced : How can computational tools predict degradation products?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
